molecular formula C17H19NO4 B10833782 Dihydro-N-Caffeoyltyramine CAS No. 501939-19-1

Dihydro-N-Caffeoyltyramine

Cat. No.: B10833782
CAS No.: 501939-19-1
M. Wt: 301.34 g/mol
InChI Key: RIYORZPRGANLCW-UHFFFAOYSA-N
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Description

P-coumaric acid derivative 4 is a phenolic compound derived from p-coumaric acid, which is a hydroxy derivative of cinnamic acid. P-coumaric acid is commonly found in various plants, cereals, fruits, and vegetables. It is known for its antioxidant properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid derivative 4 typically involves the modification of the p-coumaric acid structure by adding functional groups. One common method is the esterification of p-coumaric acid with different alcohols to form esters. For example, the reaction of p-coumaric acid with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl p-coumarate .

Industrial Production Methods: Industrial production of p-coumaric acid derivatives often involves large-scale extraction from plant materials followed by chemical modification. Techniques such as solvent extraction, acidification, and alkaline extraction are commonly used to isolate p-coumaric acid from plant sources . The isolated p-coumaric acid is then subjected to various chemical reactions to produce its derivatives.

Chemical Reactions Analysis

Types of Reactions: P-coumaric acid derivative 4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds. For example, the oxidation of p-coumaric acid can yield p-hydroxybenzaldehyde .

Scientific Research Applications

P-coumaric acid derivative 4 has a wide range of scientific research applications, including:

Mechanism of Action

P-coumaric acid derivative 4 can be compared with other similar compounds such as ferulic acid, caffeic acid, and sinapic acid. These compounds share similar phenolic structures and exhibit comparable antioxidant and bioactive properties. p-coumaric acid derivative 4 is unique in its specific functional group modifications, which can enhance its bioactivity and therapeutic potential .

Comparison with Similar Compounds

Properties

CAS No.

501939-19-1

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C17H19NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-3,5-7,11,19-21H,4,8-10H2,(H,18,22)

InChI Key

RIYORZPRGANLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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